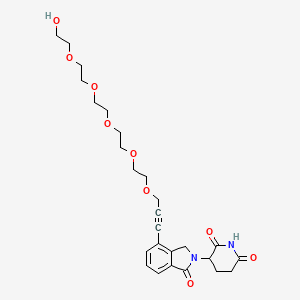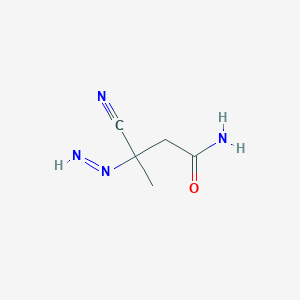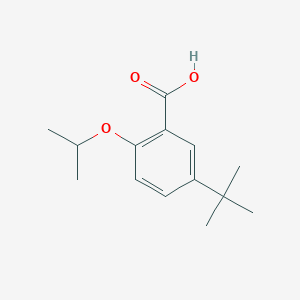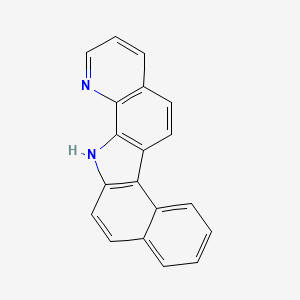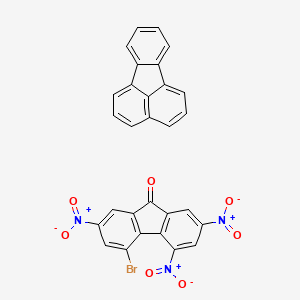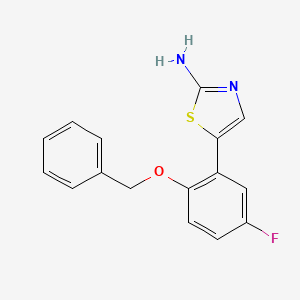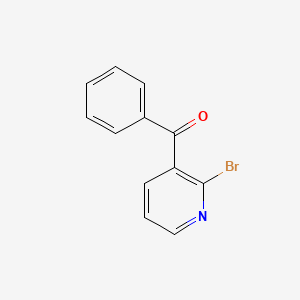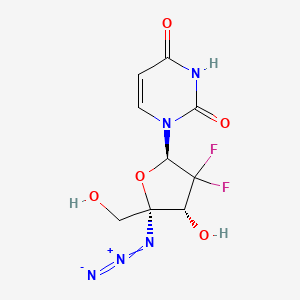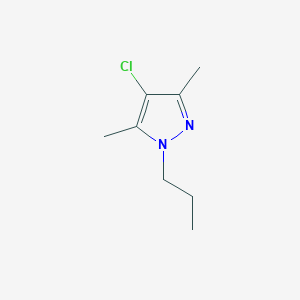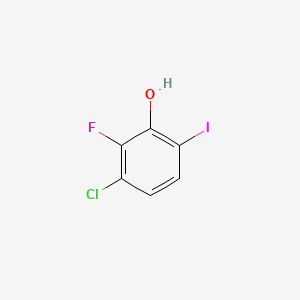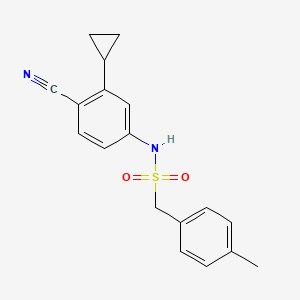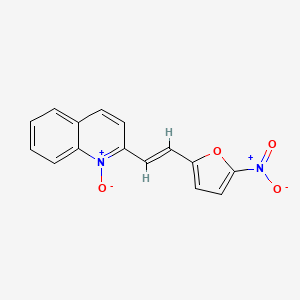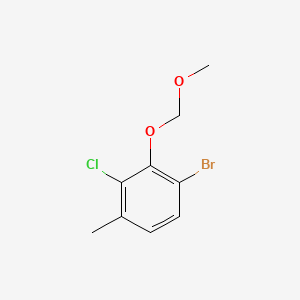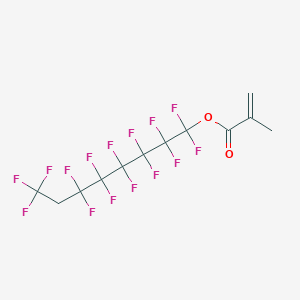
1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate is a fluorinated organic compound. It is characterized by its long perfluorinated chain and a methacrylate group. This compound is known for its unique properties, such as high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate typically involves the esterification of 1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Polymerization: The methacrylate group allows for radical polymerization, forming polymers with unique properties.
Substitution Reactions: The fluorinated chain can participate in nucleophilic substitution reactions, although these reactions are less common due to the stability of the C-F bond.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution: Strong nucleophiles like alkoxides or amines can be used under elevated temperatures and pressures.
Major Products
Polymers: The polymerization of this compound results in fluorinated polymers with applications in coatings, adhesives, and sealants.
Substituted Derivatives: Substitution reactions can yield various functionalized fluorinated compounds.
Applications De Recherche Scientifique
1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and chemical stability.
Medicine: Explored for its use in medical coatings and devices to reduce friction and improve biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its chemical resistance and low surface energy.
Mécanisme D'action
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate primarily involves its interaction with other molecules through its methacrylate group. The methacrylate group can undergo radical polymerization, forming covalent bonds with other monomers to create polymers. The fluorinated chain provides unique properties such as hydrophobicity and chemical resistance, which are essential for its applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl methacrylate: Similar structure but with an additional fluorine atom, leading to slightly different properties.
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-octadecafluorodecyl methacrylate: Longer fluorinated chain, resulting in higher hydrophobicity and chemical resistance.
Uniqueness
1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate is unique due to its specific balance of fluorinated chain length and methacrylate functionality. This balance provides an optimal combination of properties for various applications, making it a versatile compound in scientific research and industrial use.
Propriétés
Formule moléculaire |
C12H7F15O2 |
|---|---|
Poids moléculaire |
468.16 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H7F15O2/c1-4(2)5(28)29-12(26,27)11(24,25)10(22,23)9(20,21)8(18,19)6(13,14)3-7(15,16)17/h1,3H2,2H3 |
Clé InChI |
NCUKSZNYPXTBDX-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC(C(C(C(C(C(CC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



